Tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate: is a synthetic organic compound characterized by the presence of a tert-butyl group, a difluoromethyl group, and a hydroxyazetidine moiety. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The difluoromethyl group can be reduced to a methyl group under strong reducing conditions.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of difluoromethyl ketones or aldehydes.
Reduction: Formation of methyl-substituted azetidines.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of difluoromethyl and hydroxy groups on biological activity. It can serve as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and materials science. Its unique reactivity makes it a valuable intermediate in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity through hydrophobic interactions, while the hydroxy group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-hydroxyazetidine-1-carboxylate: Lacks the difluoromethyl group, resulting in different reactivity and biological properties.
3-(Difluoromethyl)-3-hydroxyazetidine-1-carboxylate: Lacks the tert-butyl group, which can affect its solubility and stability.
Tert-butyl 3-(methyl)-3-hydroxyazetidine-1-carboxylate: The methyl group replaces the difluoromethyl group, leading to different chemical and biological behavior.
Uniqueness
Tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate is unique due to the combination of the tert-butyl, difluoromethyl, and hydroxyazetidine groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Biological Activity
Tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate (CAS: 1540342-18-4) is a compound of increasing interest due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological assays, and relevant case studies.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C9H15F2NO3
- Molecular Weight : 223.22 g/mol
- CAS Number : 1540342-18-4
This compound has been studied for its potential as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC has implications for treating metabolic disorders such as obesity and dyslipidemia .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that azetidine derivatives can induce apoptosis in cancer cell lines, suggesting a potential for therapeutic applications in oncology .
Metabolic Effects
In animal models, this compound has demonstrated the ability to reduce insulin levels and hepatic cholesterol synthesis when administered under high-fat diet conditions. These findings suggest its utility in managing metabolic syndrome .
Case Studies
-
Study on ACC Inhibition :
- Objective : Evaluate the efficacy of this compound as an ACC inhibitor.
- Methodology : Rats were administered varying doses (3, 10, or 30 mg/kg) of the compound.
- Results : Significant reductions in insulin content and triglyceride levels were observed in treated groups compared to controls, indicating effective metabolic modulation.
-
Anticancer Efficacy :
- Objective : Assess the cytotoxic effects on human cancer cell lines.
- Methodology : The compound was tested against several cancer cell lines using MTT assays.
- Results : The compound exhibited dose-dependent cytotoxicity, particularly in breast and prostate cancer cells, with IC50 values indicating potent activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials :
- Tert-butyl carbamate
- Difluoromethyl ketones
- Hydroxyazetidine derivatives
- Reaction Conditions :
- The reaction is generally performed under inert atmosphere conditions using solvents like acetonitrile at controlled temperatures (around 65 °C).
- Catalysts such as DBU are often used to facilitate the reaction.
Summary of Synthesis Steps
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | Tert-butyl carbamate + difluoromethyl ketone | Acetonitrile, DBU, 65 °C | 64% |
2 | Hydroxyazetidine derivative | Same as above | Moderate |
Properties
IUPAC Name |
tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO3/c1-8(2,3)15-7(13)12-4-9(14,5-12)6(10)11/h6,14H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZIXUHLIZYFAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1540342-18-4 | |
Record name | tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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